molecular formula C18H14N4O3 B2643553 (E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide CAS No. 389076-61-3

(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide

Cat. No.: B2643553
CAS No.: 389076-61-3
M. Wt: 334.335
InChI Key: JBYAWJFTFKNVPA-UDWIEESQSA-N
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Description

(E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide, also known as QNAH, is a compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their wide range of biological activities. QNAH has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

The compound (E)-2-(4-nitrophenyl)-N'-(quinolin-6-ylmethylene)acetohydrazide is part of a broader category of compounds known for their diverse applications in scientific research, particularly in the synthesis of new chemical entities with potential biological activities. For instance, research has focused on synthesizing various quinoline derivatives due to their pharmacological importance. In one study, methyl 2-(quinolin-8-yloxy) acetate was condensed with hydrazine hydrate to afford a carbohydrazide, which upon further reactions yielded compounds with potential for various biological activities (Saeed et al., 2014).

Corrosion Inhibition

Quinoline derivatives have also shown effectiveness as corrosion inhibitors, an application of significant interest in materials science. For example, a study on quinolin-5-ylmethylene derivatives demonstrated their ability to inhibit the corrosion of mild steel in an acid medium, suggesting the potential of these compounds in protecting metals against corrosion (Saliyan & Adhikari, 2008).

Biological Activities

Moreover, the research extends to the exploration of biological activities, such as antimicrobial and anti-inflammatory effects. Synthesis and evaluation of new acetohydrazide derivatives for corrosion inhibition also hint at broader applicability, including potential biomedical applications (Yadav et al., 2015). Additionally, the anti-uropathogenic activity of (E)-N'-(substituted-benzylidene)-2-(quinolin-8-yloxy)acetohydrazide derivatives has been investigated, revealing potential as anti-uropathogenic agents (Alodeani et al., 2015).

Molecular Electronics and Sensing Applications

In another domain, compounds related to this compound have been studied for their electrochemical properties and potential applications in molecular electronics and as chemosensors. For example, azoimine quinoline derivatives have been synthesized and assessed for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, highlighting their versatility in various scientific research areas (Douadi et al., 2020).

Properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-quinolin-6-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-18(11-13-3-6-16(7-4-13)22(24)25)21-20-12-14-5-8-17-15(10-14)2-1-9-19-17/h1-10,12H,11H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYAWJFTFKNVPA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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